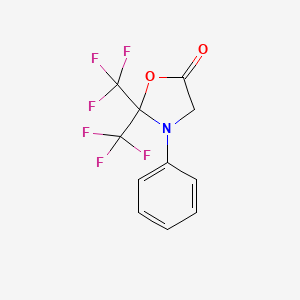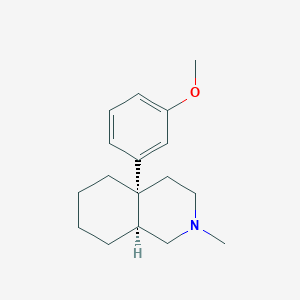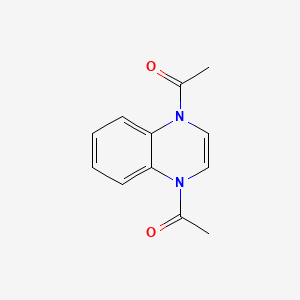
1,4-Diacetyl-1,4-dihydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diacetyl-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The compound has a unique structure with acetyl groups attached to the nitrogen atoms at positions 1 and 4 of the dihydroquinoxaline ring. This structural modification imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diacetyl-1,4-dihydroquinoxaline can be synthesized through the acetylation of quinoxaline. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as zinc dust. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform acetylation. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diacetyl-1,4-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it back to quinoxaline or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Reduced forms of quinoxaline.
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
1,4-Diacetyl-1,4-dihydroquinoxaline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,4-diacetyl-1,4-dihydroquinoxaline involves its interaction with various molecular targets. The compound can intercalate into DNA, causing DNA damage and inhibiting replication. It also interacts with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Quinoxaline
Propiedades
Número CAS |
60389-44-8 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-(4-acetylquinoxalin-1-yl)ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)13-7-8-14(10(2)16)12-6-4-3-5-11(12)13/h3-8H,1-2H3 |
Clave InChI |
AGHNWNVAYJLSSD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=CN(C2=CC=CC=C21)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


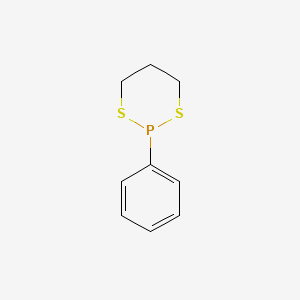
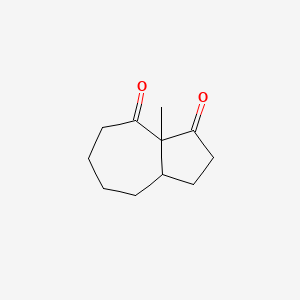
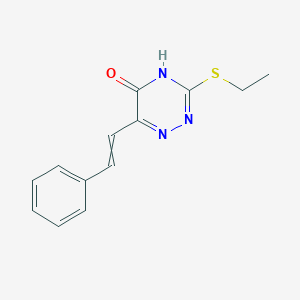
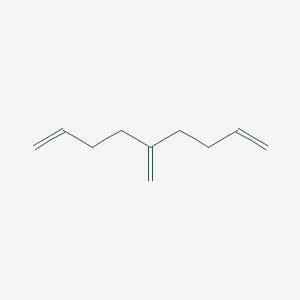
![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
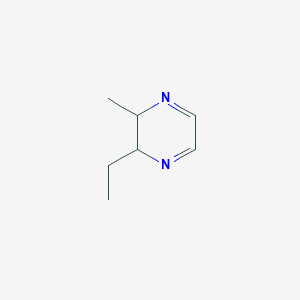



![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
